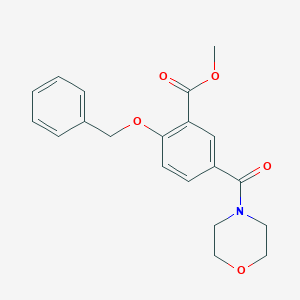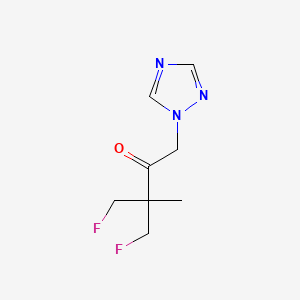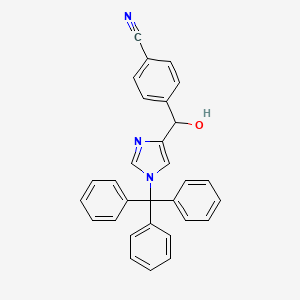
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate
概要
説明
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a phenylmethyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method starts with the esterification of 5-hydroxy-2-benzoic acid with methanol to form methyl 5-hydroxy-2-benzoate. This intermediate is then subjected to a nucleophilic substitution reaction with benzyl chloride to introduce the phenylmethyl ether group. The final step involves the reaction of the resulting compound with morpholine and a suitable coupling agent, such as carbonyldiimidazole, to form the morpholinylcarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The morpholinylcarbonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
科学的研究の応用
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The morpholinylcarbonyl group can interact with enzymes or receptors, modulating their activity. The phenylmethyl ether group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate
Uniqueness
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate is unique due to its combination of a morpholine ring and a phenylmethyl ether group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C20H21NO5/c1-24-20(23)17-13-16(19(22)21-9-11-25-12-10-21)7-8-18(17)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
VDYDDLNRDCJPLM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)N2CCOCC2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Aminothieno[3,2-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8608511.png)
